molecular formula C27H18BrClN4O B2715656 2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline CAS No. 361480-95-7

2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

Cat. No. B2715656
CAS RN: 361480-95-7
M. Wt: 529.82
InChI Key: FMDVOIPSTHIXBS-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C27H18BrClN4O and its molecular weight is 529.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing a variety of quinazoline derivatives, highlighting the versatility of these compounds in medicinal chemistry. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives as part of their exploration of potential anti-inflammatory and analgesic agents, demonstrating the compound's synthesis and structural characterization (Farag et al., 2012). Similarly, Hassanien et al. (2022) focused on synthesizing novel compounds based on lawsone, exploring their antioxidant and antitumor activities, which includes an evaluation of their chemical structure and potential biological applications (Hassanien et al., 2022).

Biological Applications

The biological applications of quinazoline derivatives are varied, encompassing antimicrobial, anticancer, and anti-inflammatory activities. For example, Ansari and Khan (2017) explored the antimicrobial potential of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, contributing to the development of new antimicrobial agents (Ansari & Khan, 2017). Moreover, compounds exhibiting antitumor activity against various cancer cell lines were synthesized by Liu et al. (2009), indicating the potential of such compounds in cancer research (Liu et al., 2009).

Molecular Docking and Inhibition Studies

The interaction of quinazoline derivatives with biological targets has also been a focus, with Zhang et al. (2019) designing and synthesizing 4-arylaminoquinazoline derivatives for evaluating their inhibition of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), revealing insights into the molecular mechanisms of action (Zhang et al., 2019).

Mechanism of Action

properties

IUPAC Name

2-[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrClN4O/c28-19-10-8-17(9-11-19)23-16-24(25-7-4-14-34-25)33(32-23)27-30-22-13-12-20(29)15-21(22)26(31-27)18-5-2-1-3-6-18/h1-15,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVOIPSTHIXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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